molecular formula C28H52ClN B14362198 2-Methyl-1,4-diundecylpyridin-1-ium chloride CAS No. 90162-23-5

2-Methyl-1,4-diundecylpyridin-1-ium chloride

Cat. No.: B14362198
CAS No.: 90162-23-5
M. Wt: 438.2 g/mol
InChI Key: GGEOKTYHSHGEIF-UHFFFAOYSA-M
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Description

2-Methyl-1,4-diundecylpyridin-1-ium chloride is a quaternary ammonium compound with a pyridine ring substituted at the 2-position with a methyl group and at the 1- and 4-positions with undecyl groups. This compound is known for its surfactant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,4-diundecylpyridin-1-ium chloride typically involves the quaternization of 2-methylpyridine with undecyl halides. The reaction is carried out in a polar solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:

    Step 1: 2-Methylpyridine is reacted with 1-bromoundecane in the presence of a base such as potassium carbonate to form 2-Methyl-1-undecylpyridine.

    Step 2: The intermediate 2-Methyl-1-undecylpyridine is further reacted with another equivalent of 1-bromoundecane to yield 2-Methyl-1,4-diundecylpyridin-1-ium bromide.

    Step 3: The bromide salt is then converted to the chloride salt by ion exchange using a chloride source such as sodium chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The final product is purified by recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,4-diundecylpyridin-1-ium chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

    Oxidation: The compound can be oxidized to form N-oxides, which have different chemical and physical properties.

    Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium cyanide, or sodium thiolate in polar solvents like water or ethanol.

    Oxidation: Reagents such as hydrogen peroxide or peracids in aqueous or organic solvents.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran or ether.

Major Products Formed

    Nucleophilic Substitution: Products include 2-Methyl-1,4-diundecylpyridin-1-ium hydroxide, cyanide, or thiolate.

    Oxidation: Products include 2-Methyl-1,4-diundecylpyridin-1-ium N-oxide.

    Reduction: Products include 2-Methyl-1,4-diundecylpiperidine.

Scientific Research Applications

2-Methyl-1,4-diundecylpyridin-1-ium chloride has several scientific research applications:

    Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between aqueous and organic phases.

    Biology: Employed in the study of membrane proteins and ion channels due to its surfactant properties.

    Medicine: Investigated for its potential antimicrobial and antifungal properties.

    Industry: Utilized in formulations of detergents, disinfectants, and emulsifiers.

Comparison with Similar Compounds

Similar Compounds

    1-Dodecylpyridinium chloride: Similar structure but with a single dodecyl group.

    Cetylpyridinium chloride: Contains a cetyl group instead of undecyl groups.

    Benzalkonium chloride: A mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths.

Uniqueness

2-Methyl-1,4-diundecylpyridin-1-ium chloride is unique due to its dual undecyl substitution, which enhances its surfactant properties and makes it more effective in disrupting lipid membranes compared to compounds with single or shorter alkyl chains.

Properties

90162-23-5

Molecular Formula

C28H52ClN

Molecular Weight

438.2 g/mol

IUPAC Name

2-methyl-1,4-di(undecyl)pyridin-1-ium;chloride

InChI

InChI=1S/C28H52N.ClH/c1-4-6-8-10-12-14-16-18-20-22-28-23-25-29(27(3)26-28)24-21-19-17-15-13-11-9-7-5-2;/h23,25-26H,4-22,24H2,1-3H3;1H/q+1;/p-1

InChI Key

GGEOKTYHSHGEIF-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC1=CC(=[N+](C=C1)CCCCCCCCCCC)C.[Cl-]

Origin of Product

United States

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